Amoxicillin and clavulanic acid

Description

Properties

IUPAC Name |

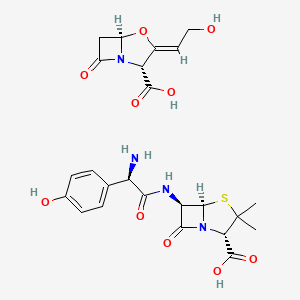

(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S.C8H9NO5/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);1,6-7,10H,2-3H2,(H,12,13)/b;4-1-/t9-,10-,11+,14-;6-,7-/m11/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVHTELASVOWBE-AGNWQMPPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74469-00-4 (Parent) |

Source

|

| Record name | Amoxicillin mixture with Clavulanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079198291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80872429 |

Source

|

| Record name | Amoksiclav | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79198-29-1 |

Source

|

| Record name | Amoxicillin-clavulanic acid mixt. | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79198-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amoxicillin mixture with Clavulanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079198291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amoksiclav | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Clavulanic Acid: A Technical Guide to its Mechanism as a Suicide Inhibitor of Beta-Lactamase Enzymes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of clavulanic acid's role as a mechanism-based, or "suicide," inhibitor of beta-lactamase enzymes. Clavulanic acid's ability to irreversibly inactivate these enzymes has made it a cornerstone in overcoming bacterial resistance to beta-lactam antibiotics. This document details the molecular mechanism of inhibition, presents key kinetic data, outlines experimental protocols for its study, and provides visual representations of the involved pathways and workflows to support research and development in this critical area of antimicrobial therapy.

Introduction

The emergence of bacterial resistance to beta-lactam antibiotics, mediated by the production of beta-lactamase enzymes, poses a significant threat to global health. These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic ineffective.[1] Clavulanic acid, a beta-lactam compound isolated from Streptomyces clavuligerus, possesses weak intrinsic antibacterial activity but is a potent inhibitor of a wide range of beta-lactamases.[2][3] It is most commonly combined with amoxicillin (B794) (co-amoxiclav) to protect the antibiotic from degradation.[2] Clavulanic acid functions as a "suicide inhibitor," meaning it is processed by the beta-lactamase active site, and in the process, is converted into a reactive species that covalently and irreversibly inactivates the enzyme.[4][5]

Mechanism of Suicide Inhibition

The inhibitory action of clavulanic acid against serine-based beta-lactamases (Ambler classes A, C, and D) is a multi-step process that begins with the formation of a reversible enzyme-inhibitor complex, similar to the initial binding of a beta-lactam antibiotic.[6][7]

The key steps are as follows:

-

Acylation: The serine residue in the active site of the beta-lactamase attacks the carbonyl group of the beta-lactam ring of clavulanic acid, forming a covalent acyl-enzyme intermediate.[7][8] This step is analogous to the acylation step in the hydrolysis of a penicillin substrate.

-

Rearrangement and Inactivation: Unlike the acyl-enzyme intermediate formed with a typical beta-lactam antibiotic, which is rapidly hydrolyzed to regenerate the active enzyme, the clavulanic acid-derived intermediate undergoes a series of chemical rearrangements.[4][8] This restructuring creates a more reactive molecule that subsequently attacks another amino acid residue within the active site, leading to a cross-linked, permanently inactivated enzyme.[4] The process involves the opening of the oxazolidine (B1195125) ring.[9]

The overall process is characterized by the formation of a stable, inactive covalent adduct, preventing the enzyme from hydrolyzing its intended beta-lactam antibiotic substrates.[6]

References

- 1. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Clavulanic acid, a beta-lactamase inhibitor: biosynthesis and molecular genetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clavulanic acid - Wikipedia [en.wikipedia.org]

- 5. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. [Kinetics of beta-lactamase inhibition by clavulanic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. How Clavulanic Acid Inhibits Serine β-Lactamases | Ineos Oxford Institute [ineosoxford.ox.ac.uk]

- 9. researchgate.net [researchgate.net]

The Guardian of the Ring: A Technical Guide to the Synergistic Antibacterial Action of Amoxicillin and Clavulanic Acid

For Immediate Release

A Deep Dive into the Potent Partnership of a Classic Antibiotic and a Beta-Lactamase Inhibitor, Offering Researchers and Drug Development Professionals a Comprehensive Overview of its Mechanism, Efficacy, and Experimental Evaluation.

The combination of amoxicillin (B794) and clavulanic acid stands as a cornerstone in the global fight against bacterial infections. This enduring partnership leverages a powerful synergistic effect, restoring the efficacy of a trusted beta-lactam antibiotic against a wide array of resistant pathogens. This technical guide provides an in-depth exploration of the core mechanisms, quantitative data, and experimental protocols that define this critical therapeutic alliance.

The Core Mechanism: How Clavulanic Acid Rescues Amoxicillin

Amoxicillin, a broad-spectrum penicillin antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] It specifically targets penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan, an essential component of the cell wall.[2] This disruption leads to cell lysis and bacterial death.

However, the emergence and spread of bacterial resistance, primarily through the production of beta-lactamase enzymes, threatened the clinical utility of amoxicillin and other beta-lactam antibiotics.[2][3] These enzymes hydrolyze the amide bond in the beta-lactam ring, the structural core of these antibiotics, rendering them inactive.[2]

This is where clavulanic acid plays its pivotal role. While possessing weak intrinsic antibacterial activity, clavulanic acid is a potent, mechanism-based inhibitor of a wide range of beta-lactamase enzymes, particularly the prevalent Class A enzymes (e.g., TEM, SHV).[2][4] It acts as a "suicide inhibitor," irreversibly binding to the active site of the beta-lactamase, thereby protecting amoxicillin from degradation.[2][3] This allows amoxicillin to reach its PBP targets and effectively kill the bacteria.[2]

The inactivation of beta-lactamase by clavulanic acid is a multi-step process:

-

Acylation: Clavulanic acid, recognized as a substrate, enters the active site of the beta-lactamase enzyme. The catalytic serine residue in the active site attacks the carbonyl group of the beta-lactam ring, forming a covalent acyl-enzyme intermediate.[5]

-

Ring Opening and Rearrangement: The opened beta-lactam ring of clavulanic acid undergoes a series of chemical rearrangements.

-

Irreversible Inhibition: The rearranged molecule forms a stable, covalent bond with the enzyme, often through a secondary reaction with another amino acid residue in the active site. This permanently blocks the enzyme's activity.[5]

Mechanism of synergistic antibacterial action.

Quantitative Data: The Impact of Synergy on Bacterial Susceptibility

The synergistic effect of this compound is quantitatively demonstrated by a significant reduction in the Minimum Inhibitory Concentration (MIC) for beta-lactamase-producing bacteria compared to amoxicillin alone. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Bacterial Species | Strain Type | Amoxicillin MIC (µg/mL) | Amoxicillin/Clavulanic Acid MIC (µg/mL) |

| Escherichia coli | β-lactamase positive | >64 | 4 |

| Staphylococcus aureus | β-lactamase positive | >500 | 0.25 - 2 |

| Haemophilus influenzae | β-lactamase positive | >16 | ≤1 |

| Bacteroides fragilis group | β-lactamase positive | 128 | 4 |

Note: The MIC values are representative and can vary between different strains and testing methodologies. Clavulanic acid concentration is typically fixed in combination testing.

Experimental Protocols: Assessing Synergy and Potency

Several key in vitro experiments are employed to evaluate the synergistic effect of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the MIC of antimicrobial agents.

Protocol:

-

Preparation of Reagents:

-

Prepare stock solutions of amoxicillin and amoxicillin/clavulanic acid in an appropriate solvent.

-

Prepare Mueller-Hinton Broth (MHB) as the growth medium.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6]

-

Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

-

-

Assay Setup:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agents in MHB.

-

Inoculate each well with the prepared bacterial suspension.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[6]

-

Reading and Interpretation: The MIC is the lowest concentration of the antimicrobial agent that shows no visible bacterial growth.

Checkerboard Synergy Assay

The checkerboard assay is used to systematically evaluate the interaction between two antimicrobial agents.

Protocol:

-

Plate Setup:

-

In a 96-well microtiter plate, create a two-dimensional array of dilutions. Serially dilute amoxicillin along the y-axis and clavulanic acid along the x-axis.

-

-

Inoculation: Inoculate all wells with a standardized bacterial suspension as described for the MIC assay.

-

Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours.[7]

-

Data Analysis:

-

Determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) index:

-

FIC of Amoxicillin = (MIC of Amoxicillin in combination) / (MIC of Amoxicillin alone)

-

FIC of Clavulanic Acid = (MIC of Clavulanic Acid in combination) / (MIC of Clavulanic Acid alone)

-

FIC Index = FIC of Amoxicillin + FIC of Clavulanic Acid

-

-

Interpretation:

-

FIC Index ≤ 0.5: Synergy

-

0.5 < FIC Index ≤ 4.0: Additive/Indifference

-

FIC Index > 4.0: Antagonism[8]

-

-

Workflow for a checkerboard synergy assay.

Beta-Lactamase Activity Assay

The activity of beta-lactamase enzymes can be measured using a chromogenic substrate like nitrocefin (B1678963).

Protocol:

-

Sample Preparation:

-

For bacterial cultures, centrifuge the sample, resuspend the pellet in assay buffer, and lyse the cells (e.g., by sonication).

-

Clarify the lysate by centrifugation and use the supernatant for the assay.

-

-

Assay Setup:

-

In a 96-well plate, add the bacterial lysate (containing beta-lactamase).

-

Include a positive control (known beta-lactamase) and a negative control (assay buffer).

-

-

Reaction Initiation: Add a nitrocefin solution to each well to initiate the reaction.

-

Measurement:

-

Measure the absorbance at 490 nm kinetically over 30-60 minutes. The rate of color change from yellow to red is proportional to the beta-lactamase activity.

-

-

Data Analysis: Calculate the rate of nitrocefin hydrolysis to determine the enzyme activity.

Conclusion

The synergistic combination of this compound is a classic example of a successful strategy to overcome bacterial resistance. By understanding the intricate mechanism of beta-lactamase inhibition, quantifying the impact on bacterial susceptibility, and employing robust experimental protocols, researchers and drug development professionals can continue to leverage and innovate upon this vital therapeutic principle. This in-depth guide serves as a foundational resource for those working to combat the ever-evolving challenge of antimicrobial resistance.

References

- 1. academic.oup.com [academic.oup.com]

- 2. benchchem.com [benchchem.com]

- 3. How Amoxicillin -Clavulanic Acid Overcomes Beta Lactamase Resistance [stencildent.com]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]

The Role of Clavulanic Acid in Overcoming TEM-1 Hyperproduction in Escherichia coli: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of antibiotic resistance is a critical global health challenge. A primary mechanism of resistance to β-lactam antibiotics in Escherichia coli is the production of β-lactamase enzymes, with TEM-1 being one of the most prevalent. Hyperproduction of TEM-1 can render penicillins, such as amoxicillin (B794), ineffective. Clavulanic acid, a β-lactamase inhibitor, is a crucial partner drug that can restore the efficacy of these antibiotics. This technical guide delves into the core mechanisms by which clavulanic acid overcomes TEM-1 hyperproduction in E. coli, providing quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Introduction: The Challenge of TEM-1 Hyperproduction

TEM-1 is a plasmid-mediated β-lactamase that hydrolyzes the β-lactam ring of penicillins and early-generation cephalosporins, inactivating the antibiotic.[1] While the presence of the blaTEM-1 gene confers resistance, the level of this resistance is significantly influenced by the amount of enzyme produced.[2] Hyperproduction of TEM-1 β-lactamase, defined as producing ≥200 nmoles of nitrocefin (B1678963) hydrolyzed per minute per mg of protein, can lead to high-level resistance, even to β-lactam/β-lactamase inhibitor combinations.[3][4]

The primary mechanisms driving TEM-1 hyperproduction in E. coli are:

-

Increased Gene Copy Number: The blaTEM-1 gene is often located on plasmids, which can exist in high copy numbers within a single bacterial cell.[3][4] Studies have shown a direct correlation between the copy number of blaTEM-1-encoding plasmids and the level of β-lactamase production.[4] For instance, hyperproducing isolates have been found to harbor plasmids with high copy numbers (≥10), with an average total copy number of TEM-encoding plasmids being around 14.[3][4]

-

Promoter Mutations: The expression of the blaTEM-1 gene is controlled by its promoter region. Mutations in this region can lead to a more efficient promoter, resulting in increased transcription and, consequently, higher levels of β-lactamase production.[3][5] For example, the TEM-2 type promoter is more efficient than the TEM-1 type promoter, and its presence is more common in hyperproducing isolates.[3]

The Mechanism of Action of Clavulanic Acid

Clavulanic acid itself possesses weak antibacterial activity.[6] Its clinical significance lies in its ability to inhibit the activity of β-lactamase enzymes.[7] Clavulanic acid is classified as a "suicide inhibitor" because it irreversibly binds to and inactivates the β-lactamase enzyme.[7] The process involves several steps:

-

Binding to the Active Site: Clavulanic acid, structurally similar to penicillin, binds to the active site of the TEM-1 β-lactamase.

-

Acylation: The serine residue in the active site of the β-lactamase attacks the β-lactam ring of clavulanic acid, forming a covalent acyl-enzyme intermediate.

-

Irreversible Inactivation: Unlike the transient intermediate formed with β-lactam antibiotics, the clavulanic acid-derived intermediate undergoes a series of chemical rearrangements. This leads to the opening of the oxazolidine (B1195125) ring of clavulanic acid, creating a highly reactive species that permanently cross-links with the enzyme's active site, rendering it non-functional.[8]

This irreversible inactivation protects the partner β-lactam antibiotic (e.g., amoxicillin) from hydrolysis, allowing it to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect.

Mechanism of Clavulanic Acid Inhibition of TEM-1.

Quantitative Data on Clavulanic Acid Efficacy

The effectiveness of clavulanic acid in overcoming TEM-1 mediated resistance is quantifiable through various in vitro measures, primarily the Minimum Inhibitory Concentration (MIC) of amoxicillin in the presence of a fixed concentration of clavulanic acid.

Table 1: Effect of Clavulanic Acid on Amoxicillin MICs for TEM-1 Hyperproducing E. coli

| E. coli Strain Type | Amoxicillin MIC (µg/mL) | Amoxicillin + Clavulanic Acid (2:1 ratio) MIC (µg/mL) | Reference |

| Low TEM-1 Producer | 128 - 512 | 8 - 32 | [2] |

| High TEM-1 Producer | >2048 | 64 - 256 | [2] |

| Isolate with TEM-1 promoter mutation | >256 | ≤ 1 |

Table 2: Kinetic Parameters of Clavulanic Acid Inhibition of TEM-1 β-Lactamase

| Parameter | Value | Description | Reference |

| Ki | 0.8 µM | Inhibition constant, reflecting the affinity of clavulanic acid for the enzyme. | [8] |

| kcat (inactivation) | 0.027 s-1 | Rate constant for the irreversible inactivation of the enzyme. | [8] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL)

-

Amoxicillin and clavulanic acid stock solutions

-

Sterile diluents (e.g., sterile water or saline)

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Prepare Antibiotic Dilutions:

-

Prepare a series of two-fold dilutions of amoxicillin in CAMHB in the wells of a 96-well plate. A typical range for amoxicillin is 0.25 to 256 µg/mL.

-

For the combination, add a fixed concentration of clavulanic acid (e.g., 2 µg/mL or in a 2:1 ratio with amoxicillin) to each well containing the amoxicillin dilutions.[9]

-

-

Prepare Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile broth or saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

-

Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL.[10]

-

-

Inoculate the Microtiter Plate:

-

Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Incubation:

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Determine MIC:

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.[11]

-

Workflow for MIC Determination by Broth Microdilution.

β-Lactamase Activity Assay using Nitrocefin

This colorimetric assay measures the activity of β-lactamase enzymes. Nitrocefin is a chromogenic cephalosporin (B10832234) that changes color from yellow to red upon hydrolysis by β-lactamase.

Materials:

-

Nitrocefin stock solution (e.g., 1 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.0

-

Bacterial cell lysate or purified β-lactamase

-

96-well microtiter plate

-

Spectrophotometer or microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Prepare Nitrocefin Working Solution:

-

Dilute the nitrocefin stock solution in PBS to a final concentration of 100 µM. Prepare this solution fresh and protect it from light.

-

-

Prepare Samples:

-

For whole-cell assays, resuspend bacterial cells in PBS. For cell lysates, prepare by sonication or enzymatic lysis. For purified enzyme, dilute to the desired concentration in PBS.

-

-

Assay Setup:

-

Add 50 µL of the sample (cell suspension, lysate, or purified enzyme) to the wells of a 96-well plate.

-

Include a positive control (known β-lactamase) and a negative control (PBS or buffer).

-

-

Initiate Reaction:

-

Add 50 µL of the nitrocefin working solution to each well to start the reaction.

-

-

Measure Absorbance:

-

Immediately measure the absorbance at 490 nm at regular intervals (e.g., every minute for 30 minutes) using a microplate reader in kinetic mode.

-

-

Calculate Activity:

-

The rate of change in absorbance over time is proportional to the β-lactamase activity. The activity is typically expressed in units, where one unit hydrolyzes 1.0 µmole of nitrocefin per minute.

-

Quantification of blaTEM-1 Gene Copy Number by qPCR

This protocol allows for the determination of the number of copies of the blaTEM-1 gene relative to a single-copy chromosomal gene.

Materials:

-

Genomic DNA extracted from E. coli

-

Primers and probe specific for blaTEM-1

-

Primers and probe for a single-copy reference gene (e.g., dxs)

-

qPCR master mix

-

Real-time PCR instrument

-

Standard DNA with known copy numbers of blaTEM-1 and the reference gene

Procedure:

-

DNA Extraction:

-

Extract total genomic DNA from the E. coli isolates to be tested.

-

-

qPCR Reaction Setup:

-

Prepare qPCR reactions in triplicate for each DNA sample, including reactions for the blaTEM-1 gene and the reference gene.

-

Each reaction should contain the appropriate primers, probe, qPCR master mix, and template DNA.

-

Include a no-template control for each gene.

-

-

Standard Curve:

-

Prepare a serial dilution of the standard DNA to create a standard curve for both the blaTEM-1 and the reference gene.

-

-

qPCR Run:

-

Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[12]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each reaction.

-

Use the standard curves to calculate the absolute copy number of the blaTEM-1 and the reference gene in each sample.

-

The relative copy number of blaTEM-1 is calculated as the ratio of the copy number of blaTEM-1 to the copy number of the reference gene.[13]

-

Logical Relationships and Signaling Pathways

The hyperproduction of TEM-1 and its subsequent inhibition by clavulanic acid involve a series of interconnected molecular events.

References

- 1. Epidemiological Survey of Amoxicillin-Clavulanate Resistance and Corresponding Molecular Mechanisms in Escherichia coli Isolates in France: New Genetic Features of blaTEM Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. benchchem.com [benchchem.com]

- 4. Mechanisms of hyperproduction of TEM-1 beta-lactamase by clinical isolates of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. toku-e.com [toku-e.com]

- 8. [Kinetics of beta-lactamase inhibition by clavulanic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-throughput analysis of the plasmid bioproduction process in Escherichia coli by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. uniprot.org [uniprot.org]

- 12. Quantifying Nonspecific TEM β-Lactamase (blaTEM) Genes in a Wastewater Stream - PMC [pmc.ncbi.nlm.nih.gov]

- 13. gene-quantification.de [gene-quantification.de]

The Core Mechanism of Clavulanic Acid as a β-Lactamase Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming Antibiotic Resistance

The emergence of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, poses a significant threat to global health. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. Clavulanic acid, a β-lactamase inhibitor isolated from Streptomyces clavuligerus, has been a cornerstone in combating this resistance.[1] While possessing weak intrinsic antibacterial activity, its potent, mechanism-based inhibition of a broad spectrum of β-lactamases restores the efficacy of co-administered β-lactam antibiotics such as amoxicillin (B794) and ticarcillin.[1][2] This technical guide provides a detailed exploration of the biochemical pathway of β-lactamase inactivation by clavulanic acid, supported by quantitative kinetic data, experimental methodologies, and visual representations of the molecular interactions.

Biochemical Pathway of Inactivation

Clavulanic acid is classified as a "suicide inhibitor" or mechanism-based inactivator. It initially acts as a substrate for the β-lactamase, forming a reversible Michaelis-Menten complex. However, the subsequent enzymatic processing leads to the formation of a highly reactive intermediate that covalently and irreversibly modifies the enzyme's active site, leading to its inactivation. The process can be dissected into several key steps:

-

Acylation of the Active Site Serine: Similar to a β-lactam antibiotic, the catalytic serine residue (typically Ser-70 in Ambler class A β-lactamases) in the enzyme's active site attacks the carbonyl carbon of the β-lactam ring of clavulanic acid.[3][4] This results in the opening of the β-lactam ring and the formation of a covalent acyl-enzyme intermediate.[3]

-

Oxazolidine (B1195125) Ring Opening and Rearrangement: Following acylation, the oxazolidine ring of clavulanic acid opens. This is a critical step that differentiates it from a standard substrate. The opening of this second ring is believed to be facilitated by the enzyme's catalytic machinery.

-

Decarboxylation: The clavulanic acid intermediate can then undergo decarboxylation, releasing a molecule of carbon dioxide.[5] This step is a key part of the pathway leading to a stable, inactivated enzyme.

-

Formation of a Reactive Intermediate: The rearrangement and decarboxylation of the clavulanic acid moiety result in the formation of a highly reactive trans-enamine intermediate covalently attached to Ser-70.[5][6]

-

Irreversible Inactivation: This reactive intermediate is the point of no return. It can undergo several transformations that lead to the permanent inactivation of the β-lactamase. One proposed mechanism involves the cross-linking of the clavulanic acid remnant to a second amino acid residue within the active site, such as Ser-130 in some β-lactamases.[7] Another possibility is the formation of a stable, hydrolyzed, but slowly deacylating linear fragment of clavulanic acid that remains covalently bound to the active site serine.[7]

The following diagram illustrates the general pathway of β-lactamase inactivation by clavulanic acid.

Quantitative Analysis of Inhibition

The efficacy of clavulanic acid varies against different classes of β-lactamases. It is a potent inhibitor of most Ambler class A β-lactamases (including common plasmid-mediated enzymes like TEM and SHV) and some class D enzymes.[2][4] Its activity against class C cephalosporinases is generally weaker, and it is ineffective against class B metallo-β-lactamases.[4][8] The inhibitory activity is quantified by kinetic parameters such as the inhibition constant (Ki) and the maximal rate of inactivation (kinact or kcat).

| β-Lactamase | Class | Ki (µM) | kinact or k6 (s-1) | Source(s) |

| TEM-1 | A | 0.8 | 0.027 | [9] |

| TEM-2 | A | 0.7 | 0.03 | [9] |

| Pitton's type 2 | A | 0.6 | 0.046 | [9] |

| SHV-1 | A | - | - | [2] |

| Staphylococcal | A | - | - | [4] |

| E. faecalis | A | - | - | [4] |

| CTX-M | A | - | - | [2] |

| OXA-type (most) | D | - | - | [2] |

| AmpC | C | - | - | [2] |

Note: A comprehensive list of kinetic parameters is challenging to compile due to variations in experimental conditions across different studies. The values presented here are indicative of the inhibitory potency.

Experimental Protocols

The elucidation of the intricate mechanism of clavulanic acid has been achieved through a combination of experimental techniques, primarily enzyme kinetics and mass spectrometry.

Enzyme Kinetics Assays

Objective: To determine the kinetic parameters of β-lactamase inhibition by clavulanic acid (e.g., Ki, kinact, IC50).

Methodology: A common method involves a spectrophotometric assay using a chromogenic β-lactam substrate, such as nitrocefin (B1678963).[10][11] The hydrolysis of nitrocefin by β-lactamase results in a color change that can be monitored over time.

Protocol Outline:

-

Reagent Preparation:

-

Prepare a stock solution of purified β-lactamase in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).

-

Prepare a stock solution of nitrocefin in DMSO.

-

Prepare a range of concentrations of clavulanic acid in the assay buffer.

-

-

Assay Procedure (adapted from spectrophotometric methods):

-

In a 96-well microplate, add the assay buffer, the β-lactamase solution, and varying concentrations of clavulanic acid.

-

Incubate the enzyme and inhibitor for a defined period to allow for the inactivation reaction to proceed.

-

Initiate the reaction by adding the nitrocefin solution.

-

Immediately measure the change in absorbance at the appropriate wavelength (e.g., 482-490 nm for hydrolyzed nitrocefin) over time using a microplate reader.[10][11]

-

-

Data Analysis:

-

Calculate the initial reaction rates from the absorbance data.

-

Plot the reaction rates against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

For determining Ki and kinact, more complex kinetic models and experimental designs are employed, often involving pre-incubation of the enzyme with the inhibitor for various times before adding the substrate.

-

The following diagram outlines the general workflow for a β-lactamase inhibition assay.

Mass Spectrometry Analysis

Objective: To identify and characterize the covalent adducts formed between clavulanic acid and β-lactamase, including reaction intermediates.

Methodology: Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for analyzing protein-ligand complexes.[12] It allows for the precise mass determination of the intact enzyme and its modified forms.

Protocol Outline:

-

Sample Preparation:

-

Incubate the purified β-lactamase with an excess of clavulanic acid for a specific time to allow for the formation of the covalent adduct.

-

The reaction can be quenched at different time points to observe the formation of intermediates.

-

-

LC-MS/MS Analysis (adapted from general protein analysis protocols): [10]

-

Desalt the protein sample using a suitable method (e.g., reverse-phase chromatography) to remove non-volatile salts that can interfere with ESI-MS.

-

Introduce the sample into the mass spectrometer via liquid chromatography (LC) or direct infusion.

-

Acquire mass spectra of the intact protein under denaturing or non-denaturing conditions.

-

To identify the site of modification, the protein can be proteolytically digested (e.g., with trypsin), and the resulting peptides analyzed by LC-MS/MS.

-

-

Data Analysis:

-

Determine the mass of the intact protein and any modified forms. The mass shift will correspond to the mass of the covalently bound clavulanic acid fragment.

-

In peptide mapping experiments, identify the modified peptide by its increased mass and sequence it using tandem mass spectrometry (MS/MS) to pinpoint the exact amino acid residue that is covalently modified.

-

The following diagram illustrates the logical relationship in identifying covalent adducts using mass spectrometry.

Conclusion

The inactivation of β-lactamases by clavulanic acid is a complex and elegant biochemical process that has been instrumental in preserving the clinical utility of β-lactam antibiotics. Through a multi-step mechanism involving acylation, ring opening, decarboxylation, and the formation of a reactive intermediate, clavulanic acid permanently disables the enzyme. The detailed understanding of this pathway, facilitated by kinetic and mass spectrometric studies, continues to inform the development of new and improved β-lactamase inhibitors to combat the ever-evolving landscape of antibiotic resistance. This guide provides a foundational understanding for researchers and drug development professionals working to address this critical challenge.

References

- 1. mdpi.com [mdpi.com]

- 2. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. rcsb.org [rcsb.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Kinetics of beta-lactamase inhibition by clavulanic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mass spectrometric identification and quantification of the antibiotic clavulanic acid in broiler chicken plasma and meat as a necessary analytical tool in finding ways to increase the effectiveness of currently used antibiotics in the treatment of broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. toku-e.com [toku-e.com]

- 12. researchgate.net [researchgate.net]

Genetic Determinants of Amoxicillin-Clavulanate Resistance in Klebsiella pneumoniae: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Klebsiella pneumoniae, a Gram-negative, encapsulated, non-motile bacterium, is a significant opportunistic pathogen responsible for a wide array of nosocomial and community-acquired infections, including pneumonia, urinary tract infections, and septicemia. The escalating resistance of K. pneumoniae to antimicrobial agents poses a formidable challenge to global public health. Amoxicillin-clavulanate, a combination of a broad-spectrum penicillin and a β-lactamase inhibitor, has long been a cornerstone in the treatment of infections caused by this bacterium. However, the emergence and dissemination of various resistance mechanisms have compromised its efficacy. This technical guide provides a comprehensive overview of the primary genetic determinants of amoxicillin-clavulanate resistance in K. pneumoniae, with a focus on the underlying molecular mechanisms, detailed experimental protocols for their identification, and a summary of key quantitative data.

Core Resistance Mechanisms

Resistance to amoxicillin-clavulanate in K. pneumoniae is a multifactorial phenomenon predominantly driven by three key mechanisms: enzymatic degradation of the β-lactam ring by β-lactamases, reduced drug influx due to alterations in outer membrane porins, and active drug efflux via membrane-associated pumps.

β-Lactamase Production

The production of β-lactamase enzymes is the most prevalent mechanism of resistance. These enzymes hydrolyze the amide bond in the β-lactam ring of amoxicillin (B794), rendering it inactive. While clavulanate is designed to inhibit many β-lactamases, certain enzymes are resistant to its action, or their high levels of production can overwhelm the inhibitor. The primary β-lactamases implicated in amoxicillin-clavulanate resistance in K. pneumoniae include:

-

TEM (Temoniera) and SHV (Sulfhydryl Variable) β-Lactamases: These are plasmid-mediated enzymes and are among the most common β-lactamases found in Gram-negative bacteria. While many are susceptible to clavulanate, specific point mutations can lead to inhibitor-resistant variants (IRTs). Overproduction of wild-type TEM-1 and SHV-1 can also contribute to resistance.

-

CTX-M (Cefotaximase-Munich) β-Lactamases: These are extended-spectrum β-lactamases (ESBLs) that confer resistance to third-generation cephalosporins and are also associated with amoxicillin-clavulanate resistance. CTX-M-15 is a particularly widespread and clinically significant variant.

-

OXA (Oxacillinase) β-Lactamases: This is a diverse group of β-lactamases, some of which exhibit resistance to clavulanate. OXA-1 and its variants are frequently reported in amoxicillin-clavulanate-resistant K. pneumoniae.

-

AmpC β-Lactamases: These are cephalosporinases that are typically encoded on the chromosome of some bacteria, but can also be plasmid-mediated in K. pneumoniae. AmpC enzymes are characteristically resistant to inhibition by clavulanate.

-

KPC (Klebsiella pneumoniae Carbapenemase) β-Lactamases: While primarily known for conferring carbapenem (B1253116) resistance, KPC enzymes also efficiently hydrolyze penicillins and are not effectively inhibited by clavulanate.

Porin Mutations

The outer membrane of Gram-negative bacteria acts as a selective barrier, with porins facilitating the influx of hydrophilic molecules like amoxicillin. K. pneumoniae primarily utilizes two major porins, OmpK35 and OmpK36. Mutations, including frameshifts, insertions, or deletions, in the genes encoding these porins can lead to reduced or non-functional channels, thereby decreasing the intracellular concentration of amoxicillin and contributing to resistance. The loss of OmpK35 is a frequently observed mechanism in resistant isolates.

Efflux Pump Overexpression

Efflux pumps are transmembrane protein complexes that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell. In K. pneumoniae, the AcrAB-TolC and OqxAB efflux systems are the most significant contributors to multidrug resistance. Overexpression of these pumps, often due to mutations in their regulatory genes such as ramA and marA, can lead to the efficient removal of amoxicillin from the cytoplasm, thereby reducing its access to the penicillin-binding protein targets.

Data Presentation: Quantitative Insights into Resistance

The prevalence of different resistance mechanisms and their impact on amoxicillin-clavulanate susceptibility can vary geographically and over time. The following tables summarize key quantitative data from various studies.

Table 1: Prevalence of β-Lactamase Genes in Amoxicillin-Clavulanate-Resistant Klebsiella pneumoniae

| β-Lactamase Gene | Prevalence Range (%) | Key Variants | Reference(s) |

| blaTEM | 31.9 - 64.8 | TEM-1 | [1][2] |

| blaSHV | 29.7 - 96.3 | SHV-1, SHV-11, SHV-12 | [1][2] |

| blaCTX-M | 34.0 - 74.1 | CTX-M-15, CTX-M-1 group, CTX-M-2 group, CTX-M-8 group, CTX-M-9 group | [1][2] |

| blaOXA | 23.4 | OXA-1 | [1] |

| blaAmpC | 5.6 - 44.4 | DHA, EBC | [2] |

| blaKPC | 17.0 - 24.1 | KPC-2, KPC-3 | [1][2] |

Table 2: Amoxicillin-Clavulanate Minimum Inhibitory Concentrations (MICs) in Klebsiella pneumoniae with Defined Resistance Mechanisms

| Resistance Mechanism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| ESBL-producing isolates | >32 | >32 | [3] |

| Carbapenemase-producing isolates | >32 | >32 | [3] |

| Isolates with OmpK35/36 loss | 16 - 32 | >32 | [4] |

| Efflux pump overproducers | 8 - 16 | 32 | [5] |

| Wild-type (susceptible) | ≤8 | ≤8 | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to identify and characterize the genetic determinants of amoxicillin-clavulanate resistance in K. pneumoniae.

Multiplex PCR for Detection of β-Lactamase Genes

This protocol allows for the simultaneous detection of the most common β-lactamase genes.

a. DNA Extraction (Boiling Lysis Method)

-

Inoculate a single colony of K. pneumoniae into 3-5 mL of Luria-Bertani (LB) broth and incubate overnight at 37°C with shaking.

-

Pellet 1.5 mL of the overnight culture by centrifugation at 12,000 x g for 2 minutes.

-

Resuspend the pellet in 200 µL of sterile nuclease-free water.

-

Boil the suspension at 100°C for 10 minutes.

-

Immediately place the tube on ice for 5 minutes.

-

Centrifuge at 12,000 x g for 5 minutes.

-

Use 1-2 µL of the supernatant as the DNA template for the PCR reaction.

b. Multiplex PCR Reaction

-

Primers:

| Gene Target | Primer Name | Sequence (5'-3') | Amplicon Size (bp) |

| blaTEM | TEM-F | ATGAGTATTCAACATTTCCGTG | 445 |

| TEM-R | TTACCAATGCTTAATCAGTGAG | ||

| blaSHV | SHV-F | ATGCGTTATATTCGCCTGTG | 747 |

| SHV-R | TGCTTTGTTATTCGGGCCAA | ||

| blaCTX-M-1 group | CTX-M-1-F | GACGATGTCACTGGCTGAGC | 593 |

| CTX-M-1-R | AGCCGCCGTTATCGGTTTTC | ||

| blaOXA-1 group | OXA-1-F | ACACAATACATATCAACTTCGC | 813 |

| OXA-1-R | AGTGTGTTTAGAATGG TGATC | ||

| blaKPC | KPC-F | ATGTCACTGTATCGCCGTCT | 893 |

| KPC-R | TTTTCAGAGCCTTACTGCCC | ||

| blaAmpC (CIT group) | CIT-F | TGGCCAGAACTGACAGGCAA | 404 |

| CIT-R | TTTCTCCTGAACCCGCTGTTA |

-

PCR Master Mix (25 µL reaction):

| Component | Volume (µL) | Final Concentration |

| 2x PCR Master Mix | 12.5 | 1x |

| Forward Primer (10 µM) | 0.5 for each | 0.2 µM |

| Reverse Primer (10 µM) | 0.5 for each | 0.2 µM |

| DNA Template | 2.0 | ~10-50 ng |

| Nuclease-free water | to 25 µL |

-

Thermal Cycling Conditions:

-

Initial Denaturation: 95°C for 15 minutes

-

30 Cycles:

-

Denaturation: 94°C for 30 seconds

-

Annealing: 60°C for 90 seconds

-

Extension: 72°C for 60 seconds

-

-

Final Extension: 72°C for 10 minutes

-

Hold: 4°C

c. Agarose (B213101) Gel Electrophoresis

-

Prepare a 1.5% agarose gel in 1x TAE buffer containing a fluorescent DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).

-

Load 5 µL of the PCR product mixed with 1 µL of 6x loading dye into the wells.

-

Run the gel at 100V for 60-90 minutes.

-

Visualize the DNA bands under UV transillumination.

Outer Membrane Protein (OMP) Analysis by SDS-PAGE

This protocol is used to assess the presence or absence of the major porins, OmpK35 and OmpK36.

a. OMP Extraction

-

Grow K. pneumoniae overnight in 50 mL of LB broth at 37°C.

-

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

-

Wash the pellet twice with 10 mM Tris-HCl (pH 7.5).

-

Resuspend the pellet in 5 mL of 10 mM Tris-HCl (pH 7.5) and sonicate on ice until the suspension is no longer viscous.

-

Remove unbroken cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Pellet the total membrane fraction from the supernatant by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

-

Resuspend the membrane pellet in 2 mL of 1% (w/v) N-lauroylsarcosine (sarkosyl) in 10 mM Tris-HCl (pH 7.5) to selectively solubilize the inner membrane.

-

Incubate at room temperature for 30 minutes with gentle agitation.

-

Pellet the outer membrane fraction by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

-

Resuspend the OMP pellet in 100 µL of sterile water.

-

Determine the protein concentration using a Bradford or BCA assay.

b. SDS-PAGE

-

Mix 15 µg of the OMP extract with an equal volume of 2x Laemmli sample buffer.

-

Boil the samples at 100°C for 10 minutes.

-

Load the samples onto a 12% SDS-polyacrylamide gel.

-

Run the gel at 150V until the dye front reaches the bottom.

-

Stain the gel with Coomassie Brilliant Blue R-250 and destain to visualize the protein bands. OmpK35 and OmpK36 have apparent molecular weights of approximately 35 kDa and 36 kDa, respectively.

Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression

This protocol measures the expression levels of the AcrAB-TolC and OqxAB efflux pump genes and their regulators.

a. RNA Extraction and cDNA Synthesis

-

Grow K. pneumoniae to mid-log phase (OD600 of 0.5-0.6) in LB broth.

-

Extract total RNA using a commercial RNA purification kit according to the manufacturer's instructions.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers.

b. qRT-PCR Reaction

-

Primers:

| Gene Target | Primer Name | Sequence (5'-3') |

| acrA | acrA-qF | GGTCTGGTTGCTGTTATCGT |

| acrA-qR | CGATACCCTTGCCATCTACC | |

| acrB | acrB-qF | GCGAAAGACGCCATCTTTAT |

| acrB-qR | GTCGTCATAGCCGTCAGGAT | |

| oqxA | oqxA-qF | GCGTTCGTTTCTGGTTGTTT |

| oqxA-qR | TCGCCGTTGATGTTCTTGTT | |

| oqxB | oqxB-qF | GCGATGCCGCTATCTACATC |

| oqxB-qR | AGCTTGCCGTTGTAGTCCTT | |

| ramA | ramA-qF | GCGATCAACCGCTGCGTATT |

| ramA-qR | GCGATCAACCGCTGCGTATT | |

| marA | marA-qF | TAATGACGCCATCACTATCCA |

| marA-qR | ATGTACTGGCCGAGGGAATG | |

| rpoB (housekeeping) | rpoB-qF | GCGATCAACCGCTGCGTATT |

| rpoB-qR | GCGATCAACCGCTGCGTATT |

-

qRT-PCR Master Mix (20 µL reaction):

| Component | Volume (µL) | Final Concentration |

| 2x SYBR Green Master Mix | 10.0 | 1x |

| Forward Primer (10 µM) | 0.8 | 0.4 µM |

| Reverse Primer (10 µM) | 0.8 | 0.4 µM |

| cDNA Template | 2.0 | ~10-50 ng |

| Nuclease-free water | 6.4 |

-

Thermal Cycling Conditions:

-

Initial Denaturation: 95°C for 10 minutes

-

40 Cycles:

-

Denaturation: 95°C for 15 seconds

-

Annealing and Extension: 60°C for 60 seconds

-

-

Melt Curve Analysis

c. Data Analysis

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene (rpoB) and a susceptible control strain. An increase in the expression of the target genes in the test isolate compared to the control indicates overexpression.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows described in this guide.

Caption: Overview of amoxicillin-clavulanate action and resistance mechanisms in K. pneumoniae.

Caption: Experimental workflow for the detection of β-lactamase genes by multiplex PCR.

Caption: Simplified signaling pathway for the regulation of efflux pump expression in K. pneumoniae.

Conclusion

The genetic determinants of amoxicillin-clavulanate resistance in Klebsiella pneumoniae are multifaceted and continue to evolve. A thorough understanding of the underlying mechanisms, including β-lactamase production, porin modifications, and efflux pump overexpression, is paramount for the development of effective diagnostic and therapeutic strategies. The experimental protocols and data presented in this guide provide a framework for researchers, scientists, and drug development professionals to investigate and combat the growing threat of amoxicillin-clavulanate-resistant K. pneumoniae. Continuous surveillance and molecular characterization of resistant isolates are essential to monitor the spread of resistance determinants and to inform public health interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. cmdr.ubc.ca [cmdr.ubc.ca]

- 3. Breaking Antimicrobial Resistance: High-Dose Amoxicillin with Clavulanic Acid for Urinary Tract Infections Due to Extended-Spectrum Beta-Lactamase (ESBL)-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative effects of overproducing the AraC-type transcriptional regulators MarA, SoxS, RarA and RamA on antimicrobial drug susceptibility in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MIC of amoxicillin/clavulanate according to CLSI and EUCAST: discrepancies and clinical impact in patients with bloodstream infections due to Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dynamics of Defense: An In-depth Analysis of Amoxicillin and Clavulanic Acid Pharmacodynamics Against Streptococcus pneumoniae

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Streptococcus pneumoniae remains a primary cause of community-acquired pneumonia, otitis media, meningitis, and bacteremia globally.[1][2] The emergence of penicillin-nonsusceptible S. pneumoniae (PNSP) has complicated treatment strategies, necessitating a deeper understanding of the pharmacodynamics of first-line agents like amoxicillin (B794), often combined with the β-lactamase inhibitor, clavulanic acid.[3] This technical guide provides a comprehensive overview of the pharmacodynamic principles governing the efficacy of amoxicillin and clavulanic acid against S. pneumoniae, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Amoxicillin, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] Its efficacy is primarily dependent on the duration of time that the free drug concentration remains above the Minimum Inhibitory Concentration (MIC) at the site of infection (%fT>MIC).[5] For penicillins, a fT>MIC of 40-50% of the dosing interval is generally considered necessary for maximal bacteriological killing.[5][6] While S. pneumoniae does not typically produce β-lactamases, clavulanic acid has been shown to enhance the activity of amoxicillin against some strains, potentially through complementary binding to penicillin-binding proteins (PBPs).[7][8]

This guide will delve into the quantitative measures of this drug combination's activity, outline the methodologies used to derive these data, and provide visual tools to aid in the comprehension of the underlying mechanisms and experimental designs.

I. Quantitative Pharmacodynamic Data

The efficacy of this compound against S. pneumoniae is quantified through several key pharmacodynamic parameters. These include the Minimum Inhibitory Concentration (MIC), time-kill kinetics, and pharmacokinetic/pharmacodynamic (PK/PD) indices derived from in vitro and in vivo models.

Table 1: Minimum Inhibitory Concentrations (MICs) of Amoxicillin and Amoxicillin-Clavulanic Acid against Streptococcus pneumoniae

| Strain Designation | Penicillin Susceptibility | Amoxicillin MIC (mg/L) | Amoxicillin-Clavulanic Acid MIC (mg/L) | Reference |

| Penicillin-Susceptible | Susceptible | 0.03 | 0.03 | [9] |

| Penicillin-Intermediate | Intermediate | 0.25 | 0.25 | [9] |

| Penicillin-Resistant | Resistant | 2 | 2 | [9] |

| 1855 | - | 1 | - | [10] |

| 40932 | - | 2 | - | [10] |

| A13/96 | - | 4 | - | [10] |

| 542-2003 | - | 8 | - | [10] |

| 5010S | - | - | 3 | [11] |

| 16001S | - | - | 4 | [11] |

| 30005S | - | - | 5 | [11] |

| 47003S | - | - | 6 | [11] |

| 5003S | - | - | 8 | [11] |

| 404053 | - | - | 8 | [11] |

Table 2: Time-Kill Kinetics of Amoxicillin against Streptococcus pneumoniae in an In Vitro Model

| S. pneumoniae Strain (Amoxicillin MIC) | Dosing Regimen Simulated | Change in log10 CFU/mL at 24h | Outcome | Reference |

| MIC = 1 mg/L | 2000 mg amoxicillin (enhanced formulation) BID | Eradication | Eradicated | [10] |

| MIC = 1 mg/L | 875 mg amoxicillin TID | Similar to initial inoculum | No net change | [10] |

| MIC = 1 mg/L | 500 mg amoxicillin TID | Similar to initial inoculum | No net change | [10] |

| MIC = 1 mg/L | 875 mg amoxicillin BID | ~1 log10 increase | Growth | [10] |

| MIC = 2 mg/L | 2000 mg amoxicillin (enhanced formulation) BID | Eradication | Eradicated | [10] |

| 5 of 6 strains (MICs 2-8 mg/L) | Enhanced formulation (16:1 ratio) | >4-log drop | Bactericidal | [11] |

| Strains with MICs <4 mg/L | Standard formulation (7:1 ratio) | >4-log drop | Bactericidal | [11] |

Table 3: Key Pharmacokinetic/Pharmacodynamic (PK/PD) Indices for Amoxicillin against Streptococcus pneumoniae

| PK/PD Index | Value for Efficacy | Animal Model | Reference |

| %T>MIC | 20-30% | Murine thigh infection | [12] |

| %T>MIC | 50-60% (for maximal killing) | Murine thigh infection | [12] |

| %T>MIC | 25-30% (for ≥1 log10 CFU reduction) | Murine thigh infection | [12] |

| %T>MIC | 21-28% (EC50) | In vitro kinetic model | [11] |

| %T>MIC | 41-51% (80% maximal response) | In vitro kinetic model | [11] |

| %T>MIC | >20% (for significant decrease in lung bacteria) | Mouse pneumonia model | [13] |

| %T>MIC | ≥65% (for marked bactericidal activity) | Mouse models (peritonitis, pneumonia, thigh) | [14] |

| Post-antibiotic effect (PAE) | 0.96-1.69 h (susceptible), 0.38-1.23 h (intermediate), 1.52-2.20 h (resistant) | In vitro | [9] |

II. Experimental Protocols

The following sections detail the methodologies employed in the pharmacodynamic evaluation of this compound against S. pneumoniae.

A. Antimicrobial Susceptibility Testing

1. Broth Microdilution Method (Reference Method):

-

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[15]

-

Procedure:

-

Prepare serial two-fold dilutions of amoxicillin or amoxicillin-clavulanic acid in cation-adjusted Mueller-Hinton broth supplemented with lysed horse blood.[16]

-

Prepare a standardized inoculum of the S. pneumoniae isolate, adjusted to a 0.5 McFarland standard.[17]

-

Inoculate each well of a microtiter plate containing the antimicrobial dilutions with the bacterial suspension.

-

Incubate the plates at 35°C in a 5% CO2 atmosphere for 20-24 hours.[17]

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[15]

-

-

Quality Control: S. pneumoniae ATCC 49619 is used as a quality control strain.[15][18]

2. Agar (B569324) Dilution Method:

-

Principle: This method involves incorporating serial dilutions of the antimicrobial agent into an agar medium.

-

Procedure:

-

Prepare agar plates (e.g., Mueller-Hinton agar with 5% sheep blood) containing serial two-fold dilutions of the antimicrobial agent.

-

Prepare a standardized inoculum of the S. pneumoniae isolate.

-

Spot-inoculate the surface of each agar plate with the bacterial suspension.

-

Incubate the plates under appropriate conditions.

-

The MIC is the lowest concentration of the antimicrobial agent that prevents macroscopic growth on the agar surface.

-

3. E-test Method:

-

Principle: The E-test utilizes a predefined, stable gradient of an antimicrobial agent on a plastic strip.

-

Procedure:

-

Inoculate an agar plate with the S. pneumoniae isolate to create a lawn of growth.[17]

-

Apply the E-test strip to the agar surface.

-

Incubate the plate.

-

An elliptical zone of inhibition will form, and the MIC is read where the edge of the inhibition zone intersects the MIC scale on the strip.

-

B. In Vitro Kinetic Model

-

Objective: To simulate the human serum concentration-time profiles of amoxicillin and assess its bactericidal activity over time.[19]

-

Apparatus: A one-compartment glass vessel with a magnetic stirrer, ports for sampling, and connections to a vessel with fresh medium and a computer-controlled infusion pump.[19]

-

Procedure:

-

The culture vessel is filled with broth medium and inoculated with a standardized suspension of S. pneumoniae (e.g., ~10^5 CFU/mL).[19]

-

The apparatus is placed in a thermostatically controlled environment at 37°C.[10]

-

The computer-controlled infusion pump is programmed to infuse amoxicillin at an exponentially decreasing rate to simulate human pharmacokinetics after oral administration.[19]

-

Simultaneously, fresh medium is added, and culture medium is removed at a constant rate to simulate drug elimination.

-

Samples are withdrawn at predetermined time points, serially diluted, and plated to determine viable bacterial counts (CFU/mL).

-

Time-kill curves are constructed by plotting log10 CFU/mL versus time.

-

C. Animal Models of Infection

Animal models are crucial for evaluating the in vivo efficacy of antimicrobial agents and for correlating PK/PD parameters with therapeutic outcomes.[20]

1. Murine Thigh Infection Model:

-

Objective: To study the in vivo bactericidal activity of amoxicillin against S. pneumoniae in a localized infection.

-

Procedure:

-

Mice are rendered neutropenic by intraperitoneal administration of cyclophosphamide.[13]

-

A standardized inoculum of S. pneumoniae is injected into the thigh muscle.[12]

-

Treatment with amoxicillin or amoxicillin-clavulanic acid is initiated at a specified time post-infection (e.g., 2 hours).[12]

-

Doses are administered subcutaneously at defined intervals to simulate human pharmacokinetic profiles.[12]

-

At the end of the treatment period (e.g., 24 hours), mice are euthanized, and the thighs are homogenized to determine the number of viable bacteria (CFU/thigh).[12]

-

The change in log10 CFU/thigh is calculated relative to untreated controls.[12]

-

2. Murine Pneumonia Model:

-

Objective: To assess the efficacy of amoxicillin in a model that mimics respiratory tract infection.

-

Procedure:

-

Mice may be rendered neutropenic.[13]

-

Mice are anesthetized, and a standardized inoculum of S. pneumoniae is instilled intranasally.[13]

-

Antimicrobial therapy is initiated at a specified time post-infection.

-

At the end of the study period, the lungs are harvested, homogenized, and bacterial counts are determined.[13]

-

The primary endpoint is the change in bacterial numbers in the lungs compared to untreated controls.[13]

-

III. Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of drug action and the flow of experimental procedures can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language).

A. Mechanism of Action

Caption: Mechanism of amoxicillin action against S. pneumoniae.

B. Experimental Workflow

Caption: Workflow for pharmacodynamic evaluation.

Conclusion

The pharmacodynamic profile of amoxicillin, with or without clavulanic acid, against Streptococcus pneumoniae is well-characterized, with the duration of time that free drug concentrations exceed the MIC being the paramount predictor of efficacy.[9][12] Pharmacokinetically enhanced formulations of amoxicillin-clavulanate have demonstrated effectiveness against strains with elevated amoxicillin MICs, including those up to 8 mg/L, by optimizing this T>MIC parameter.[11][21] The data and protocols presented in this guide underscore the importance of integrating MIC data with pharmacokinetic principles to predict clinical outcomes and guide the development of optimal dosing regimens. For non-meningitis infections, amoxicillin breakpoints of ≤2 mg/L for susceptible, 4 mg/L for intermediate, and ≥8 mg/L for resistant are often considered.[16] As antimicrobial resistance continues to evolve, a thorough understanding of these pharmacodynamic principles is essential for the effective and sustainable use of this critical antibiotic combination in the treatment of pneumococcal infections.

References

- 1. Amoxicillin Clavulanate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Isolation, Identification, and Antimicrobial Susceptibility Testing of Streptococcus pneumoniae [protocols.io]

- 3. Impact of the revised penicillin susceptibility breakpoints for Streptococcus pneumoniae on antimicrobial resistance rates of meningeal and non-meningeal pneumococcal strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. academic.oup.com [academic.oup.com]

- 6. elsevier.es [elsevier.es]

- 7. Activity of Amoxicillin-Clavulanate against Penicillin-Resistant Streptococcus pneumoniae in an Experimental Respiratory Infection Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. [Pharmacodynamic basis for the use of amoxicillin-clavulanic acid in respiratory infections due to Streptococcus pneumoniae: In vitro studies in an experimental model] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Antibacterial Effects of Amoxicillin-Clavulanate against Streptococcus pneumoniae and Haemophilus influenzae Strains for Which MICs Are High, in an In Vitro Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Two Pharmacodynamic Models for Assessing the Efficacy of Amoxicillin-Clavulanate against Experimental Respiratory Tract Infections Caused by Strains of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Penicillin pharmacodynamics in four experimental pneumococcal infection models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Changes in Streptococcus pneumoniae Susceptibility in Wisconsin: Implications for Clinical Treatment Decisions for Respiratory Infections | Clinical Medicine & Research [clinmedres.org]

- 17. Antibiotic susceptibility in Streptococcus pneumoniae, Haemophilus influenzae and Streptococcus pyogenes in Pakistan: a review of results from the Survey of Antibiotic Resistance (SOAR) 2002–15 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. journals.asm.org [journals.asm.org]

- 21. researchgate.net [researchgate.net]

Discovery and origin of clavulanic acid from Streptomyces clavuligerus

An In-depth Technical Guide on the Discovery and Origin of Clavulanic Acid from Streptomyces clavuligerus

Introduction

Clavulanic acid is a potent, mechanism-based β-lactamase inhibitor produced by the filamentous bacterium Streptomyces clavuligerus. While it possesses only weak intrinsic antibacterial activity, its clinical and commercial significance is immense due to its ability to protect β-lactam antibiotics from degradation by bacterial β-lactamase enzymes. This co-administration strategy, most famously exemplified by the amoxicillin-clavulanate combination (Augmentin), has revolutionized the treatment of bacterial infections by overcoming a common mechanism of antibiotic resistance. This technical guide provides a comprehensive overview of the discovery of clavulanic acid, the intricate details of its biosynthesis, the complex regulatory networks governing its production, and key experimental protocols for its study and quantification.

Discovery and Origin

The journey of clavulanic acid began with the isolation of the producing microorganism, Streptomyces clavuligerus. The strain ATCC 27064 was first isolated from a South American soil sample in 1971. The bacterium is a Gram-positive, filamentous species whose name is derived from the Latin clavula ('little club') and igerus ('bearing'), referring to the shape of its spore-bearing hyphae.

Initial studies of S. clavuligerus focused on its ability to produce cephalosporin (B10832234) compounds. However, in 1976, researchers at Beecham Pharmaceuticals in the UK reported the discovery of a novel fused β-lactam compound with significant β-lactamase inhibitory activity. The structure of this compound, named clavulanic acid, was elucidated using spectroscopic and X-ray analyses. This discovery was a landmark in combating the growing problem of antibiotic resistance, which had emerged as a major threat to the efficacy of widely used penicillins and cephalosporins.

Caption: Workflow of Clavulanic Acid Discovery and Development.

The Biosynthetic Pathway

The biosynthesis of clavulanic acid is a complex process that utilizes precursors from primary metabolism: D-glyceraldehyde-3-phosphate (G3P) from glycolysis and the amino acid L-arginine from the urea (B33335) cycle. The pathway is broadly divided into early and late stages, with clavaminic acid serving as a critical branch-point intermediate.

Early Stages: Formation of Clavaminic Acid

-

Condensation of Precursors : The pathway begins with the condensation of G3P and L-arginine to form N²-(2-carboxyethyl)-L-arginine (CEA). This reaction is catalyzed by the thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme, N²-(2-carboxyethyl)arginine synthase (CEAS), encoded by the ceaS gene.

-

β-Lactam Ring Formation : CEA undergoes an ATP-dependent intramolecular cyclization to form the monocyclic β-lactam, deoxyguanidinoproclavaminic acid (DGPC). This pivotal step is catalyzed by β-lactam synthetase (BLS), encoded by bls.

-

Hydroxylation : DGPC is then hydroxylated to produce guanidinoproclavaminic acid (GPC).

-

Amidine Group Removal : The guanidino group is removed from GPC by proclavaminate amidinohydrolase (PAH), yielding proclavaminic acid.

-

Oxidative Cyclization : Proclavaminic acid is converted to the bicyclic intermediate, (3S, 5S)-clavaminic acid, through an oxidative cyclization and desaturation reaction. This is catalyzed by clavaminate synthase (CAS), a non-heme, iron-dependent oxygenase.

Late Stages: Conversion to Clavulanic Acid The conversion of clavaminic acid to clavulanic acid is less understood but involves a critical stereochemical inversion from the (3S, 5S) configuration to the (3R, 5R) configuration required for β-lactamase inhibitory activity. This multi-step process is thought to proceed via intermediates like N-glycyl-clavaminic acid to form clavulanate-9-aldehyde. The final step is the reduction of clavulanate-9-aldehyde to clavulanic acid, catalyzed by clavulanate dehydrogenase (CAD).

An In-depth Technical Guide on the Structural Similarity of Clavulanic Acid to Penicillin and Its Inhibitory Function

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

The rise of bacterial resistance to β-lactam antibiotics, mediated by the production of β-lactamase enzymes, represents a critical global health challenge. Clavulanic acid, a potent β-lactamase inhibitor, has been a cornerstone in overcoming this resistance. This technical guide delves into the core principles of clavulanic acid's efficacy, focusing on its structural mimicry of penicillin and its mechanism-based inhibition of β-lactamases. This document provides a comprehensive overview of the quantitative kinetics of this interaction, detailed experimental protocols for its characterization, and visual representations of the underlying molecular pathways and research workflows.

Structural Comparison: Clavulanic Acid and Penicillin

The inhibitory function of clavulanic acid is fundamentally linked to its structural similarity to penicillin antibiotics. Both molecules possess the critical β-lactam ring, a four-membered cyclic amide, which is the cornerstone of their interaction with bacterial enzymes. However, key structural distinctions are responsible for their different primary roles.

| Feature | Penicillin (e.g., Penicillin G) | Clavulanic Acid |

| Core Structure | A β-lactam ring fused to a thiazolidine (B150603) ring. | A β-lactam ring fused to an oxazolidine (B1195125) ring. |

| Side Chain at C6/C2 | Possesses an acylamino side chain, which is crucial for its antibacterial activity against penicillin-binding proteins (PBPs). | Lacks a traditional side chain at the equivalent position, contributing to its weak intrinsic antibacterial activity. |

| Stereochemistry | Specific stereochemistry at key chiral centers is essential for PBP binding. | Possesses a unique stereochemistry that is recognized by the active site of β-lactamases. |

| Double Bond | The thiazolidine ring is saturated. | The oxazolidine ring contains an exocyclic double bond. |

The substitution of the sulfur atom in the thiazolidine ring of penicillin with an oxygen atom in the oxazolidine ring of clavulanic acid, along with the absence of the acylamino side chain, are the most significant differences.[1] These modifications reduce clavulanic acid's affinity for penicillin-binding proteins (PBPs), the primary target of penicillins, thus explaining its low intrinsic antibacterial activity.[2] However, this unique structure allows it to be a highly effective "suicide inhibitor" of β-lactamase enzymes.

Mechanism of Action: A Tale of Two Targets

While structurally similar, penicillin and clavulanic acid have distinct primary molecular targets and mechanisms of action.

Penicillin: Targeting Bacterial Cell Wall Synthesis

Penicillins exert their bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[3][4] This process is mediated by penicillin-binding proteins (PBPs), which are bacterial transpeptidases.[5][6][7] The strained β-lactam ring of penicillin mimics the D-Ala-D-Ala substrate of the PBP.[8] This allows the penicillin molecule to enter the active site of the PBP, where a serine residue attacks the carbonyl carbon of the β-lactam ring, leading to the formation of a stable, covalent acyl-enzyme intermediate.[5][6][9] This irreversible acylation inactivates the PBP, preventing the cross-linking of the peptidoglycan cell wall and ultimately leading to bacterial cell lysis.[3][4]

Clavulanic Acid: A Suicide Inhibitor of β-Lactamases

Clavulanic acid's primary role is not to kill bacteria directly but to protect β-lactam antibiotics from degradation by β-lactamase enzymes.[2][10] It acts as a progressive and irreversible inhibitor.[2] The mechanism unfolds in several steps:

-

Recognition and Binding: Due to its structural similarity to penicillin, clavulanic acid is recognized by the active site of the β-lactamase enzyme.[11]

-

Acyl-Enzyme Intermediate Formation: A serine residue in the β-lactamase active site attacks the β-lactam ring of clavulanic acid, forming a covalent acyl-enzyme intermediate, similar to the action of penicillin on PBPs.[12]

-

Rearrangement and Irreversible Inactivation: Unlike the relatively stable intermediate formed with penicillins (which is eventually hydrolyzed by β-lactamases), the clavulanic acid-derived intermediate is highly unstable. It undergoes a series of rapid chemical rearrangements. This process can involve the opening of the oxazolidine ring, leading to the formation of a cross-linked, irreversibly inactivated enzyme complex.[13] This "suicide" inactivation permanently destroys the β-lactamase's ability to hydrolyze antibiotics.[14]

Quantitative Data on Inhibition and Binding

The efficacy of clavulanic acid and the activity of penicillins can be quantified through various kinetic parameters, such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

Inhibitory Activity of Clavulanic Acid against β-Lactamases

The inhibitory potency of clavulanic acid varies depending on the specific class and type of β-lactamase.

| β-Lactamase | Class | Organism | Ki (µM) | IC50 (µM) |

| TEM-1 | A | Escherichia coli | 0.8 | 0.08 |

| TEM-2 | A | Escherichia coli | 0.7 | - |

| SHV-1 | A | Klebsiella pneumoniae | - | 0.1 |

| KPC-2 | A | Klebsiella pneumoniae | - | 0.28 |

| CTX-M-15 | A | Escherichia coli | - | - |

| AmpC | C | Enterobacter cloacae | - | >100 |

| P99 | C | Enterobacter cloacae | - | 200 |

| OXA-1 | D | Escherichia coli | - | 12 |

Binding Affinity of Penicillins to Penicillin-Binding Proteins (PBPs)

Quantifying the binding of penicillins to PBPs is often expressed through IC50 values or acylation efficiency (k2/K).

| Penicillin | Organism | PBP Target | Binding Affinity/Potency |

| Penicillin G | Streptococcus pneumoniae | PBP2x | kinact/KI: 200,000 M-1s-1 |

| Penicillin G | Staphylococcus aureus | PBP1, PBP2, PBP3 | Forms stable acyl-enzyme complexes |

| Penicillin V | Escherichia coli | PBP4, PBP7, PBP8 | Preferential binding to low-molecular-weight PBPs |